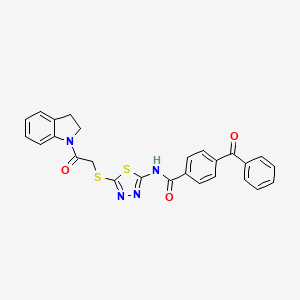
2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as BCPC, is a purine-based compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Synthesis and Molecular Structures
Synthesis of Novel Compounds : A study by Jiménez‐Pérez et al. (2000) reported the synthesis of new hexacyclic bimetallic tin compounds, showcasing the creation of complex molecular structures that could potentially be related to or derived from compounds like 2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. The research focuses on the innovative synthesis methods of organic-inorganic hybrid materials (Jiménez‐Pérez et al., 2000).
Unique Molecular Structures : The study of complex hydrogen-bonding schemes in compounds like 2,6-diamino-9H-purine monohydrate by Atria et al. (2010) demonstrates the intricate molecular interactions and structures that can be explored in similar purine-based compounds (Atria et al., 2010).
Applications in Material Science
Polymer Synthesis : Hsiao et al. (1999) and Yang et al. (1999) conducted studies on the synthesis and characterization of new aromatic polyamides. This research highlights the potential applications of purine derivatives in creating advanced polymeric materials with unique properties, such as enhanced solubility and thermal stability (Hsiao et al., 1999); (Yang et al., 1999).
Catalysis in Organic Synthesis : Research by Gott et al. (2007) on the synthesis of bis(carboxamide) proligands demonstrates the potential of purine derivatives in catalyzing organic synthesis, particularly in hydroamination/cyclization reactions (Gott et al., 2007).
Chemical Synthesis and Characterization
Microwave-Assisted Synthesis : Qu et al. (2009) explored novel microwave-assisted synthetic methods for purine nucleosides, showcasing an efficient and eco-friendly approach that could be applied to compounds like 2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (Qu et al., 2009).
Innovative Polyamide Synthesis : Faghihi and Mozaffari (2008) reported the synthesis of new polyamides, emphasizing the potential for innovative synthetic routes and the characterization of novel materials derived from purine-based structures (Faghihi & Mozaffari, 2008).
特性
IUPAC Name |
2,9-bis(4-chlorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N5O2/c19-10-3-1-9(2-4-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-5-11(20)6-8-12/h1-8H,(H2,21,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEPSWDLSSEEEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)Cl)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

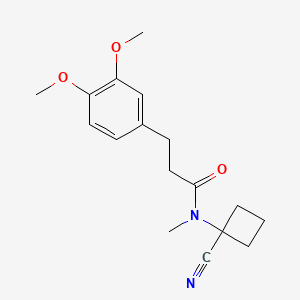
![3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378198.png)
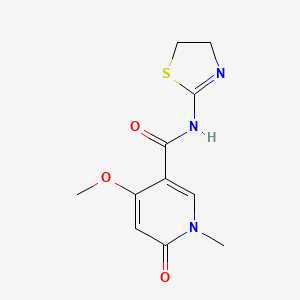


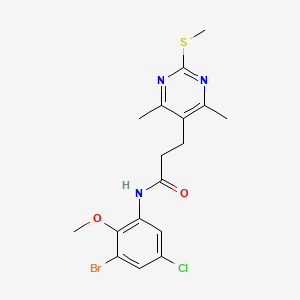

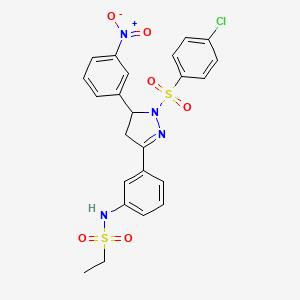
![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2378212.png)
![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2378213.png)



